molecular formula C11H15N3O3 B1472946 ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate CAS No. 1955523-21-3

ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No.: B1472946
CAS No.: 1955523-21-3
M. Wt: 237.25 g/mol
InChI Key: ROXPOJBDRBLMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 604003-26-1) is a heterocyclic compound with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol . Structurally, it features a pyrazolo[1,5-a][1,4]diazepine core fused with an ethyl carboxylate ester and a methyl-substituted oxo group. This compound is primarily used in research settings, with strict storage guidelines recommending room temperature, sealed conditions, and avoidance of moisture . Its synthesis likely involves regioselective strategies, such as cyclization of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines, as reported for analogous derivatives .

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-17-11(16)8-7-9-10(15)13(2)5-4-6-14(9)12-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPOJBDRBLMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCN(C(=O)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For instance, it has been found to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and affecting gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its degradation can be accelerated under extreme pH conditions or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can promote beneficial biological activities, such as enhanced cell proliferation and survival. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s accumulation in certain tissues has been observed, which can influence its overall activity and toxicity.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the nucleus and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules within these compartments.

Biological Activity

Ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H17N3O3C_{12}H_{17}N_3O_3 and a molecular weight of approximately 251.28 g/mol. Its structure features a pyrazolo[1,5-a][1,4]diazepine core which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit promising anticancer properties. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cell proliferation.
  • Case Study : In vitro tests showed that certain derivatives had IC50 values lower than 10 µM against various cancer cell lines, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
Ethyl 5-methyl-4-oxo...HCT116 (Colon)8.5
Ethyl 5-methyl-4-oxo...MCF7 (Breast)9.0

Anti-inflammatory Effects

Ethyl 5-methyl-4-oxo... has also been studied for its anti-inflammatory properties:

  • Mechanism : It appears to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Research Findings : In animal models of inflammation, treatment with this compound resulted in a significant reduction in swelling and pain indicators .

Antimicrobial Activity

The compound has shown varying degrees of antimicrobial activity against several pathogens:

  • Activity Spectrum : Limited activity was observed against Gram-positive bacteria but notable efficacy against certain fungal strains.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

The biological activities of ethyl 5-methyl-4-oxo... can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell metabolism.
  • Cytokine Modulation : It alters the inflammatory response by affecting cytokine production.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a][1,4]diazepine scaffold is versatile, with modifications at positions 2, 5, and 7 significantly altering biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogues:

Physical and Spectral Properties

Compound Name Melting Point (°C) Spectral Data (¹H NMR Key Shifts)
Target Compound Not reported Not available in evidence.
Ethyl 5-(3-Methylfuran-2-carbonyl)-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (15) N/A (oil) δ 7.33 (br s, 1H), 4.35 (q, J = 7.1 Hz, ethyl group), 2.24 (s, 3H, methyl-furan) .
7-Hydroxy-3-methyl-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 213 (decomp.) δ 4.80 (br s, 2H, CH₂), 2.14–2.04 (m, 2H, CH₂) .
Methyl 4-Oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Not reported Similar to ethyl analogue but with δ ~3.9 (s, 3H, methyl ester) .

Preparation Methods

Early Synthesis via Thermal Cycloaddition (Scheme 1)

  • Starting materials: Propargyl amine derivatives with nosyl protection.
  • Key steps: Alkylation of nosylated propargyl amine with 1,3-bromo chloro propane, followed by a high-temperature thermal cycloaddition with ethyl diazoacetate at 140–180 °C (microwave-assisted).
  • Outcome: Formation of the pyrazolo-diazepine skeleton.
  • Limitations: Use of exotic starting materials, multiple steps, and hazardous high-temperature diazoacetate cycloaddition render this method impractical for scale-up and small-scale synthesis.

Synthesis of 2-Nitro Tetrahydro Pyrazolodiazepines (Scheme 2)

  • Starting materials: 2-nitro pyrazole-5-carboxylate derivatives.
  • Key steps: Alkylation with dibromo propane, reduction of carboxylate to primary alcohol (using lithium borohydride), conversion to bromide (using phosphorus tribromide), and ring closure with methyl amine.
  • Limitations: Use of exotic starting materials and harsh reaction conditions; multi-step process with moderate yields.

Improved Scalable Synthesis (Scheme 3)

A more practical and scalable synthesis was developed, leveraging commercially available methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine.

  • Step 1: Alkylation

    • Reagents: 3-bromo-N-Boc propyl amine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), acetonitrile, and tetrahydrofuran.
    • Outcome: Formation of an alkylated intermediate in high yield (~87%).
  • Step 2: Selective Reduction

    • Two methods were explored:
      • Phenylsilane with nickel chloride catalyst (yield ~30%).
      • Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran at 50 °C (superior conversion).
    • The latter method was preferred for selective reduction of the lactam ring while preserving the ester group.
  • Step 3: Protection

    • The resulting amine was protected using tert-butyloxycarbonyl (Boc) groups under standard conditions (Boc2O, triethylamine, dioxane).
    • Yield for this step was approximately 68%.

This route provides an efficient and safer approach to the pyrazolo-diazepine core with good overall yields and scalability.

Reaction Conditions Summary Table

Step Reagents/Conditions Yield (%) Notes
Alkylation 3-bromo-N-Boc propyl amine, DBU, ACN, THF 87 High yield, mild conditions
Selective Reduction Borane-dimethyl sulfide, THF, 50 °C ~65 Selective lactam reduction, preserves ester group
Amine Protection Boc2O, TEA, dioxane 68 Standard Boc protection

Functionalization via Arylation

Post-synthesis, the nitrogen atom on the diazepine ring can be functionalized via:

  • Buchwald Coupling with aryl iodides using Pd(dba)3, BINAP, and Cs2CO3 in toluene at 110 °C.
  • Chan-Lam Coupling with aryl boronic acids using Cu(OAc)2 in methanol at room temperature.

Yields for various aryl substituents range from 59% to 81%, demonstrating the versatility of the scaffold for further medicinal chemistry modifications.

Research Findings and Advantages

  • The use of commercially available starting materials reduces cost and complexity.
  • Selective reduction with borane reagents allows preservation of sensitive ester functionalities.
  • Boc protection facilitates handling and further transformations.
  • Arylation methods provide access to diverse derivatives for drug discovery.
  • The synthetic route is safer and more amenable to scale-up compared to earlier methods involving high-temperature cycloadditions or exotic reagents.

Q & A

Basic: How can I optimize the synthesis of ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate?

Methodological Answer:
A one-pot multi-step synthesis approach is recommended, leveraging reflux conditions with ethanol or DMF as solvents. Key parameters to optimize include:

  • Molar ratios : Equimolar ratios of precursors (e.g., ethyl acetoacetate derivatives) to minimize side products .
  • Reaction time : 3–6 hours under reflux to achieve >80% yield .
  • Crystallization : Use aqueous DMF or ethanol for recrystallization to enhance purity (86–95%) .
    Table 1: Example Synthesis Conditions
PrecursorSolventTime (h)Yield (%)Purity (%)
Ethyl acetoacetateEthanol38695
Cyclic ketone derivativeDMF69298

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Combine ¹H/¹³C NMR for hydrogen/carbon environment mapping and IR for functional group validation (e.g., carbonyl peaks at 1700–1750 cm⁻¹) . HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ with <5 ppm error) . X-ray crystallography resolves stereochemistry and crystal packing .
Example Workflow:

Acquire NMR in DMSO-d₆ or CDCl₃.

Compare experimental IR peaks with DFT-calculated vibrational modes .

Validate mass accuracy via HRMS .

Advanced: How can computational methods streamline reaction design for derivatives?

Methodological Answer:
Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach integrates:

  • Reaction path searches : Identify low-energy intermediates and byproducts .
  • Descriptor-based screening : Use electronic parameters (e.g., Fukui indices) to predict regioselectivity .
    Case Study: DFT-guided synthesis of pyrazolo-diazepine analogs reduced experimental trials by 40% while achieving 89% yield .

Advanced: How to resolve contradictions in spectral data vs. computational predictions?

Methodological Answer:

Re-validate experimental conditions : Ensure solvent polarity and temperature match computational settings .

Cross-check functional groups : Compare experimental IR peaks (e.g., C=O stretch) with DFT-simulated spectra .

Revisit stereochemical assignments : Use NOESY or X-ray data to confirm spatial arrangements conflicting with in-silico models .

Basic: What protocols ensure purity assessment for this compound?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) for baseline separation .
  • Melting point analysis : Sharp melting ranges (e.g., 243–245°C) indicate high crystallinity .
  • TLC monitoring : Hexane/ethyl acetate (3:7) to track reaction progress .

Advanced: How to design experiments for mechanistic studies of ring-opening reactions?

Methodological Answer:
Adopt factorial design to isolate variables:

  • Factors : pH, temperature, nucleophile concentration.
  • Responses : Reaction rate, product distribution.
    Table 2: Factorial Design Matrix (2³)
RunpHTemp (°C)[Nucleophile] (M)Rate (s⁻¹)
17250.10.05
29500.30.12
Statistical analysis (ANOVA) identifies pH as the dominant factor (p < 0.05) .

Advanced: What strategies mitigate byproduct formation in scaled-up syntheses?

Methodological Answer:

  • Process control : Implement continuous flow reactors to enhance heat/mass transfer .
  • In-situ monitoring : Use FTIR or Raman spectroscopy for real-time byproduct detection .
  • Membrane filtration : Remove low-MW impurities post-reaction .

Basic: How to validate synthetic reproducibility across labs?

Methodological Answer:

  • Standardize protocols : Document solvent grades, stirring rates, and drying times.
  • Inter-lab round-robin tests : Compare yields/purity using shared reagents .
  • Statistical reporting : Provide mean ± SD for triplicate runs .

Advanced: Can QSAR models predict biological activity of derivatives?

Methodological Answer:
Yes. Steps include:

Descriptor calculation : Use Molinspiration or PaDEL for logP, polar surface area.

Model training : Apply ML algorithms (e.g., Random Forest) on a dataset of analogs .

Validation : Cross-check with in vitro assays (e.g., enzyme inhibition) .

Advanced: How to address discrepancies between theoretical and experimental yields?

Methodological Answer:

Reaction kinetics analysis : Determine rate-limiting steps via Eyring plots .

Side reaction profiling : Use GC-MS to identify unaccounted intermediates .

Solvent effect modeling : Simulate solvation energies with COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.